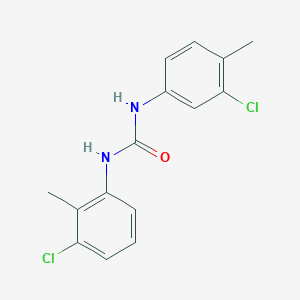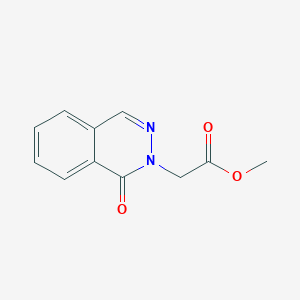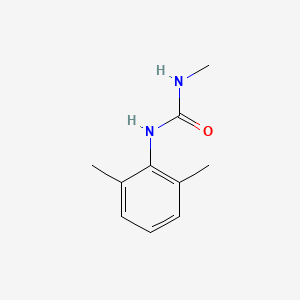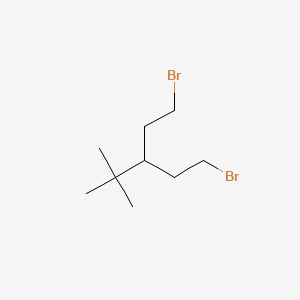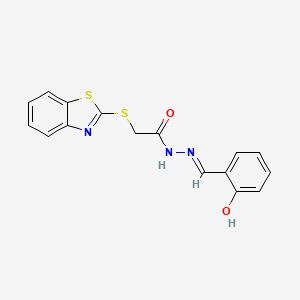
(2-Benzothiazolylthio)acetic acid ((2-hydroxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with thiol-containing reagents.
Formation of Acetic Acid Derivative: The acetic acid moiety is incorporated through esterification or amidation reactions.
Hydrazide Formation: The hydrazide group is introduced by reacting the acetic acid derivative with hydrazine or its derivatives.
Condensation with 2-Hydroxy-Benzaldehyde: The final step involves the condensation of the hydrazide with 2-hydroxy-benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The benzothiazole ring and sulfanyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced hydrazides.
Substitution Products: Substituted benzothiazole derivatives and modified acetic acid moieties.
Applications De Recherche Scientifique
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism of action of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with various molecular targets and pathways. For example:
Anticancer Activity: The compound may inhibit cancer cell proliferation by interacting with DNA or specific enzymes involved in cell division.
Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting key signaling molecules or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID: Lacks the hydrazide and benzylidene moieties, resulting in different reactivity and applications.
2-HYDROXY-BENZYLIDENE)-HYDRAZIDE: Lacks the benzothiazole and sulfanyl groups, leading to distinct chemical properties and biological activities.
Uniqueness
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE is unique due to its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of the benzothiazole ring, sulfanyl group, and hydrazide moiety allows for diverse interactions with biological targets and the formation of various derivatives with tailored properties.
Propriétés
Numéro CAS |
24044-93-7 |
|---|---|
Formule moléculaire |
C16H13N3O2S2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N3O2S2/c20-13-7-3-1-5-11(13)9-17-19-15(21)10-22-16-18-12-6-2-4-8-14(12)23-16/h1-9,20H,10H2,(H,19,21)/b17-9+ |
Clé InChI |
XMEPGYPYPHNFLJ-RQZCQDPDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




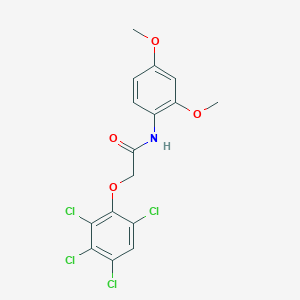



![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)

![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
